An In-Depth Technical Guide to the Synthesis of 3-(3-hydroxyprop-1-ynyl)benzoic acid
An In-Depth Technical Guide to the Synthesis of 3-(3-hydroxyprop-1-ynyl)benzoic acid
Introduction
3-(3-hydroxyprop-1-ynyl)benzoic acid is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a carboxylic acid, a common pharmacophore and a key functional group for forming esters and amides, and a propargyl alcohol moiety, which can participate in a variety of coupling reactions, most notably "click" chemistry. This unique combination of functionalities makes it a valuable building block for the synthesis of complex molecular architectures, including pharmaceutical intermediates, functional polymers, and molecular probes.
This technical guide provides a comprehensive overview of a robust and widely applicable method for the synthesis of 3-(3-hydroxyprop-1-ynyl)benzoic acid, focusing on the underlying chemical principles, a detailed experimental protocol, and methods for purification and characterization.
Strategic Approach to Synthesis: The Sonogashira Coupling
The most logical and efficient synthetic route to 3-(3-hydroxyprop-1-ynyl)benzoic acid is through a palladium and copper-catalyzed cross-coupling reaction known as the Sonogashira coupling.[1][2] This powerful carbon-carbon bond-forming reaction joins a terminal alkyne with an aryl or vinyl halide.[1] In this specific case, the synthesis involves the coupling of a 3-halobenzoic acid derivative with propargyl alcohol.
Reaction Scheme
Caption: General scheme for the synthesis via Sonogashira coupling.
The choice of the halogen on the benzoic acid is critical. While bromides can be used, iodides are generally more reactive in Sonogashira couplings, often leading to higher yields and milder reaction conditions. The carboxylic acid functionality can be sensitive to the basic conditions of the reaction; therefore, it is often protected as an ester (e.g., methyl or ethyl ester) during the coupling reaction, followed by a subsequent hydrolysis step to yield the desired carboxylic acid.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on laboratory-specific conditions and reagent purity.
Part 1: Sonogashira Coupling of Methyl 3-Iodobenzoate and Propargyl Alcohol
Caption: Workflow for the Sonogashira coupling step.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Methyl 3-iodobenzoate | 262.04 | 2.62 g | 10.0 |
| Propargyl alcohol | 56.06 | 0.84 g (0.9 mL) | 15.0 |
| Bis(triphenylphosphine)palladium(II) chloride | 701.90 | 140 mg | 0.2 (2 mol%) |
| Copper(I) iodide | 190.45 | 38 mg | 0.2 (2 mol%) |
| Triethylamine (Et₃N) | 101.19 | 20 mL | - |
| Tetrahydrofuran (THF), anhydrous | - | 40 mL | - |
| Ethyl acetate | - | As needed | - |
| Saturated aqueous ammonium chloride | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous magnesium sulfate | - | As needed | - |
| Silica gel for column chromatography | - | As needed | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-iodobenzoate (2.62 g, 10.0 mmol), bis(triphenylphosphine)palladium(II) chloride (140 mg, 0.2 mmol), and copper(I) iodide (38 mg, 0.2 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous tetrahydrofuran (40 mL) and triethylamine (20 mL). The triethylamine should be degassed prior to use by bubbling with an inert gas for at least 30 minutes.
-
Add propargyl alcohol (0.9 mL, 15.0 mmol) to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material (methyl 3-iodobenzoate) is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (30 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford methyl 3-(3-hydroxyprop-1-ynyl)benzoate.
Part 2: Hydrolysis of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate
Caption: Workflow for the ester hydrolysis step.
Materials:
| Reagent/Material | Amount |
| Methyl 3-(3-hydroxyprop-1-ynyl)benzoate | From Part 1 |
| Tetrahydrofuran (THF) | 20 mL |
| Methanol | 10 mL |
| Lithium hydroxide (LiOH) monohydrate | ~0.48 g (20 mmol) in 10 mL water |
| 1 M Hydrochloric acid (HCl) | As needed |
| Ethyl acetate | As needed |
| Brine | As needed |
| Anhydrous magnesium sulfate | As needed |
Procedure:
-
Dissolve the methyl 3-(3-hydroxyprop-1-ynyl)benzoate obtained from Part 1 in a mixture of THF (20 mL) and methanol (10 mL) in a round-bottom flask.
-
Add the aqueous solution of lithium hydroxide.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting ester is no longer present.
-
Once the reaction is complete, carefully acidify the mixture to pH ~2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(3-hydroxyprop-1-ynyl)benzoic acid.
Purification and Characterization
Purification
The crude product can be purified by recrystallization.[3][4] A suitable solvent system would be a mixture of ethyl acetate and hexanes or toluene. Dissolve the crude solid in a minimal amount of the hot solvent mixture and allow it to cool slowly to room temperature, then further cool in an ice bath to induce crystallization. The pure crystals can then be collected by vacuum filtration.
Characterization
The structure and purity of the final product should be confirmed by spectroscopic methods.
Expected Spectroscopic Data:
-
¹H NMR (DMSO-d₆):
-
Aromatic protons: Signals in the range of δ 7.5-8.2 ppm. The exact splitting pattern will depend on the substitution pattern of the benzene ring.
-
Methylene protons (-CH₂OH): A singlet or a triplet (if coupled to the hydroxyl proton) around δ 4.3-4.5 ppm.
-
Hydroxyl proton (-OH): A broad singlet that can appear over a wide range, typically δ 5.0-5.5 ppm.
-
Carboxylic acid proton (-COOH): A very broad singlet at δ > 12 ppm.
-
-
¹³C NMR (DMSO-d₆):
-
Carboxylic acid carbon: δ ~167 ppm.
-
Aromatic carbons: Multiple signals between δ 120-135 ppm.
-
Alkynyl carbons: Two signals in the range of δ 80-95 ppm.
-
Methylene carbon (-CH₂OH): δ ~50 ppm.
-
-
FTIR (KBr pellet):
-
O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.[5]
-
C=O stretch (carboxylic acid): A strong, sharp absorption around 1700 cm⁻¹.[6]
-
C≡C stretch (alkyne): A weak to medium absorption around 2230 cm⁻¹.
-
O-H stretch (alcohol): A broad band around 3300-3400 cm⁻¹.
-
Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.
-
Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (ESI-):
-
[M-H]⁻: Expected at m/z corresponding to the molecular weight of the product minus one proton. For C₁₀H₈O₃, the molecular weight is 176.17 g/mol , so the expected peak would be at m/z 175.04.
-
Safety Considerations
-
Palladium catalysts: Are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Copper(I) iodide: Is harmful if swallowed or inhaled. Handle with care.
-
Triethylamine: Is a corrosive and flammable liquid with a strong odor. Work in a well-ventilated fume hood.
-
Propargyl alcohol: Is a flammable and toxic liquid.
-
Solvents: THF and ethyl acetate are flammable. Ensure there are no ignition sources nearby.
-
Acidification: The acidification step is exothermic and should be performed slowly with cooling.
Conclusion
The synthesis of 3-(3-hydroxyprop-1-ynyl)benzoic acid via a Sonogashira coupling reaction is a reliable and versatile method. By protecting the carboxylic acid as an ester, the coupling reaction proceeds efficiently, and subsequent hydrolysis yields the desired product. Proper purification and thorough characterization are essential to ensure the quality of the final compound for its intended applications in drug discovery and materials science. This guide provides a solid foundation for researchers to successfully synthesize and utilize this valuable chemical building block.
References
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infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link].
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mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... Doc Brown's Chemistry. [Link] benzoic acid.htm.
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Experiment 4 purification - recrystallization of benzoic acid | PDF. Slideshare. [Link].
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link].
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Benzoic acid, 3-hydroxy-. NIST WebBook. [Link].
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